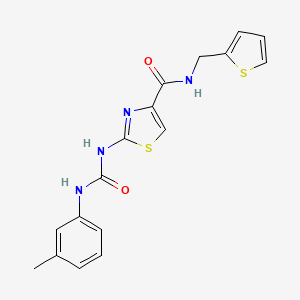
N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as TMU-35435, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the development of new cancer therapies.
Scientific Research Applications
Antimicrobial Applications
- N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its derivatives have been investigated for antimicrobial activities. These compounds were found to have effective antibacterial activity against several microorganisms, as demonstrated through both theoretical and experimental methods, including DFT calculations, NBO analysis, and molecular docking studies with a lung cancer protein (Cakmak et al., 2022). Additionally, the synthesis of 2-(aryl)-5-(arylidene)-4-thiazolidinone derivatives was explored for analgesic and anti-inflammatory activity, indicating a potential for antimicrobial applications as well (Deep et al., 2012).
Anticancer Applications
- The synthesis and evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against selected human cancer cell lines revealed promising anticancer activity. These compounds, synthesized through a reaction of thioamides with 3-tosyloxypentane-2,4-dione, showed significant selectivity towards certain cell lines, indicating their potential for further anticancer research (Vaddula et al., 2016).
Chemical Synthesis and Structural Analysis
- The compound of interest was part of studies focusing on the chemical synthesis and structural analysis of related thiazole derivatives. For instance, the synthesis and X-ray structure analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provided insights into the compound's geometry and chemical activity parameters, supporting its biological applications (Cakmak et al., 2022). Another study involved the development of a novel fungicide, penthiopyrad, showcasing the diverse applications of thiazole derivatives in agriculture and pest control (Yanase et al., 2013).
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRWWIGAKHVCSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
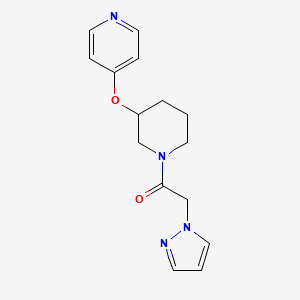
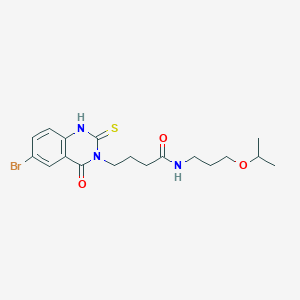
![3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2353888.png)
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)
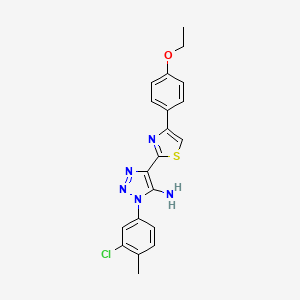
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)
![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)
![5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole](/img/structure/B2353899.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)
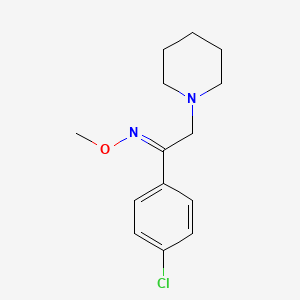
![4-[(Piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2353903.png)
![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)
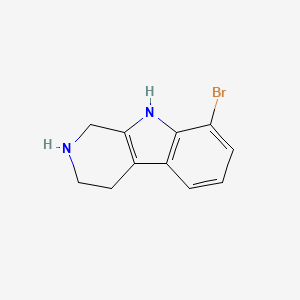
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2353906.png)
